molecular formula C27H31FN2O3S B11062800 N-(1-adamantylmethyl)-N-(4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(1-adamantylmethyl)-N-(4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11062800
M. Wt: 482.6 g/mol
InChI Key: FXZUCHPRHKUINH-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of adamantane, fluorophenyl, oxopyrrolidinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. This intermediate is then reacted with a fluorophenyl derivative under nucleophilic substitution conditions to introduce the fluorophenyl group.

The next step involves the introduction of the oxopyrrolidinyl group, which can be achieved through a cyclization reaction using a suitable amine and a carbonyl compound. Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using a sulfonyl chloride derivative and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-N-(4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides high thermal stability, while the fluorophenyl and oxopyrrolidinyl groups contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C27H31FN2O3S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(1-adamantylmethyl)-N-(4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C27H31FN2O3S/c28-22-3-5-24(6-4-22)30(18-27-15-19-12-20(16-27)14-21(13-19)17-27)34(32,33)25-9-7-23(8-10-25)29-11-1-2-26(29)31/h3-10,19-21H,1-2,11-18H2

InChI Key

FXZUCHPRHKUINH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)F

Origin of Product

United States

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